![molecular formula C8H10F2N2O2 B2991509 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid CAS No. 957513-84-7](/img/structure/B2991509.png)
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid is a useful research compound. Its molecular formula is C8H10F2N2O2 and its molecular weight is 204.177. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Degradation and Toxicology
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid, as part of the broader category of polyfluoroalkyl chemicals, has been extensively studied for its environmental persistence and potential toxic effects. Research indicates that these chemicals, due to their resistance to environmental degradation, can transform into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), substances of considerable regulatory concern due to their toxic profiles. Studies focusing on microbial degradation pathways highlight the environmental fate and effects of precursor chemicals, elucidating quantitative and qualitative relationships between precursors and PFCAs or PFSAs, identifying novel degradation intermediates and products, and suggesting future directions for biodegradation studies and environmental monitoring (Liu & Mejia Avendaño, 2013).
Pharmacological Interests
The trifluoromethylpyrazole moiety, closely related to the core structure of the compound , has garnered attention for its pharmacological potentials, particularly as anti-inflammatory and antibacterial agents. The specific positioning of the trifluoromethyl group on the pyrazole nucleus significantly influences the activity profile of these compounds, underscoring the importance of such structures in medicinal chemistry for the development of novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Environmental and Health Risks
The widespread use and environmental persistence of perfluoroalkyl and polyfluoroalkyl substances, including compounds similar to this compound, pose significant environmental and health risks. These substances have been detected ubiquitously in water, soil, and living organisms, indicating their potential for bioaccumulation and the associated risks. Studies have called for improved understanding of their environmental behavior, toxicology, and the impact of their long-chain and short-chain variants to inform risk assessments and regulatory policies (Houde et al., 2006).
Synthesis of Heterocycles
The chemical structure of this compound makes it a candidate for the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules. The reactivity and functional groups present in such compounds facilitate the creation of diverse chemical libraries, potentially contributing to the discovery of new drugs and therapeutic agents (Gomaa & Ali, 2020).
作用機序
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that difluoromethyl groups can enhance the biological activity of a compound by increasing its lipophilicity, which can improve its interaction with target proteins . The presence of the pyrazole ring, a common feature in many biologically active compounds, may also contribute to its mode of action .
Biochemical Pathways
Compounds containing difluoromethyl groups and pyrazole rings have been associated with various biological pathways, including inflammatory response and signal transduction .
Pharmacokinetics
The presence of the difluoromethyl group can potentially enhance the compound’s bioavailability by increasing its lipophilicity .
Result of Action
Compounds with similar structures have been associated with various biological effects, such as anti-inflammatory and antiviral activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
特性
IUPAC Name |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-4-3-6(7(9)10)11-12(4)5(2)8(13)14/h3,5,7H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPDXUOHYXDFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
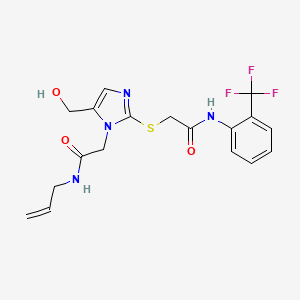
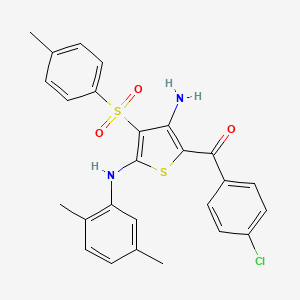
![1-{[1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2991430.png)
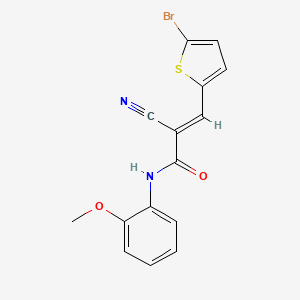
![2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2991435.png)
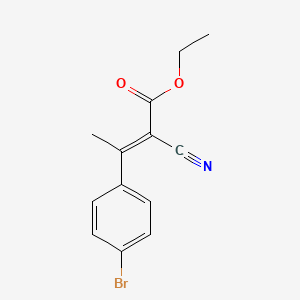
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2991438.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1H-indole-2-carboxamide](/img/structure/B2991439.png)
![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2991440.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2991442.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2991445.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide](/img/structure/B2991446.png)
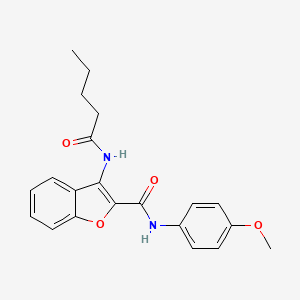
![N-(2,4-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2991449.png)
